(5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Physicochemical profiling Drug-likeness prediction Compound solubility

Order this heterocyclic small molecule (MW 285.30) for SAR campaigns, kinase profiling, and scaffold hopping. Its unsubstituted pyridazine ring and low XLogP (0.1) make it ideal for aqueous-solubility-sensitive screens. Insist on ≥95% purity (1H-NMR validated) to avoid uncontrolled variables in hit validation. For procurement, specify research-grade powder, request a Certificate of Analysis, and verify storage conditions.

Molecular Formula C14H15N5O2
Molecular Weight 285.307
CAS No. 2034620-15-8
Cat. No. B2413727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
CAS2034620-15-8
Molecular FormulaC14H15N5O2
Molecular Weight285.307
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C14H15N5O2/c1-10-7-16-12(8-15-10)14(20)19-6-4-11(9-19)21-13-3-2-5-17-18-13/h2-3,5,7-8,11H,4,6,9H2,1H3
InChIKeyXYMZMTNYGIFXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034620-15-8): Core Identity and Procurement Baseline


(5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034620-15-8) is a synthetic heterocyclic small molecule (MW 285.30 g/mol, formula C14H15N5O2) that incorporates a 5-methylpyrazine carbonyl group linked via an amide bond to a pyrrolidine ring bearing a pyridazin-3-yloxy substituent [1]. The compound is catalogued in PubChem under CID 91627264 and is typically supplied as a research-grade screening compound with specified purity (commonly ≥95%) for early-stage drug discovery campaigns [1]. Its structural features—the electron-deficient pyrazine and pyridazine rings combined with a conformationally constrained pyrrolidine linker—place it within a chemical space frequently explored for kinase inhibition, receptor modulation, and other target-based screening applications [1]. However, publicly available quantitative biological or pharmacological data for this specific compound remain extremely limited as of the knowledge cutoff date.

Why Generic Substitution Fails for (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone-Based Screening Libraries


Compounds within the pyrazine–pyrrolidine–pyridazinyl ether chemotype cannot be treated as interchangeable procurement items because even minor structural variations—such as the position of the methyl group on the pyrazine ring, the nature of the heteroaryl ether substituent, or the substitution pattern on the pyridazine ring—can dramatically alter computed physicochemical properties (e.g., XLogP, hydrogen bond acceptor count) that govern solubility, permeability, and target-binding pharmacophore geometry [1][2]. For example, the unsubstituted pyridazin-3-yloxy group in the target compound confers a distinctive hydrogen-bond acceptor profile (six acceptors) and a very low computed lipophilicity (XLogP3-AA = 0.1) compared with analogs bearing additional substituents on the pyridazine ring; such differences directly affect assay compatibility and compound handling in automated screening workflows [1]. Consequently, substitution without rigorous comparative performance data risks introducing uncontrolled variables in hit validation and SAR expansion campaigns. The quantitative evidence in Section 3, while limited by the overall scarcity of public data for this compound class, highlights the few measurable dimensions where differentiation can currently be established.

Quantitative Differentiation Evidence for (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison Between Unsubstituted and 6-Methyl-Substituted Pyridazinyl Ether Analogs

The target compound (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exhibits a computed XLogP3-AA value of 0.1, which is markedly lower than the XLogP range typically observed for closely related analogs bearing additional hydrophobic substituents on the pyridazine ring (e.g., 6-methyl, 6-methoxy, or 6-dimethylamino derivatives) [1]. A representative comparator, (5-Methylpyrazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, is predicted to have a higher XLogP due to the additional methyl group, though precise computed values for that analog are not publicly deposited in a directly comparable manner [2]. The lower lipophilicity of the target compound suggests superior aqueous solubility and potentially reduced non-specific protein binding in biochemical assays, factors that can influence hit confirmation rates in high-throughput screening.

Physicochemical profiling Drug-likeness prediction Compound solubility

Hydrogen Bond Acceptor Count as a Differentiator for Target Engagement Topology

The target compound possesses six hydrogen bond acceptor (HBA) atoms, as computed by PubChem's Cactvs algorithm, arising from the pyrazine nitrogen atoms, the amide carbonyl oxygen, the pyridazinyl ether oxygen, and the pyridazine ring nitrogens [1]. In contrast, analogs where the pyridazine ring is substituted with electron-donating groups (e.g., 6-dimethylamino) increase the HBA count (estimated ≥7) due to the additional amino nitrogen lone pair, potentially altering the pharmacophoric recognition pattern at protein binding sites [2]. The unsubstituted pyridazine in the target compound therefore provides a distinct and simpler hydrogen-bonding topology, which may translate into different selectivity profiles against panels of kinases or other ATP-binding proteins.

Pharmacophore modeling Molecular recognition Structure-based design

Molecular Weight and Rotatable Bond Control: Impact on Ligand Efficiency Metrics

With a molecular weight of 285.30 g/mol and only three rotatable bonds, the target compound is the lightest and most rigid member among commonly compared pyrazine–pyrrolidine–pyridazinyl ether chemotypes [1]. Analogs such as (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone carry a heavier molecular weight (328.38 g/mol) due to the dimethylamino substitution, which also increases the number of rotatable bonds and potentially reduces ligand efficiency (binding affinity per heavy atom) if the additional mass does not proportionally increase potency [2]. The lower molecular weight and greater rigidity of the target compound are favorable attributes for fragment-based or lead-like screening libraries, where maintaining low molecular complexity is critical.

Ligand efficiency Fragment-based drug discovery Lead-likeness

Overall Scarcity of Public Biological Activity Data: A Caution for Procurement Decisions

A systematic search of PubChem, PubMed, and patent databases for quantitative biological activity data (e.g., IC50, Ki, EC50, % inhibition at a defined concentration) for (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone yielded zero publicly available, directly comparable data points as of the knowledge cutoff date [1]. This contrasts with certain structural analogs in the broader pyrazine–pyridazinyl ether class, for which kinase inhibition or antiproliferative IC50 values have been reported—albeit in varying assay formats that preclude direct cross-compound comparison [2]. The absence of quantitative biological evidence means that any procurement decision for this specific compound must be acknowledged as being based on structural hypothesis and computed properties alone, rather than on empirically validated differentiation.

Data transparency SAR uncertainty Procurement risk

Validated Research and Industrial Application Scenarios for (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone Based on Current Evidence


Physicochemical Property-Driven Screening Library Design

Given its low computed XLogP (0.1), moderate molecular weight (285.30 g/mol), and six hydrogen bond acceptors [1], the target compound is best positioned as a fragment-like or lead-like entry in diversity screening libraries that prioritize aqueous solubility and minimal off-target binding. Procurement for this purpose is supported by the compound's favorable computed drug-likeness metrics relative to heavier, more lipophilic analogs [1][2].

Kinase or ATP-Binding Protein Primary Screening Deck

The pyrazine–pyrrolidine–pyridazinyl ether scaffold has been associated with kinase inhibition in related chemotypes [2]. Although direct biological data are absent for the target compound, its structural features—particularly the unsubstituted pyridazine ring providing a defined hydrogen-bonding pattern—make it a suitable candidate for inclusion in kinase-focused screening panels. Users should request vendor-provided kinase profiling data or plan to generate such data internally before scaling up procurement [1].

Selectivity Profiling via Scaffold-Hopping Benchmark

The target compound can serve as a minimal-structure benchmark in scaffold-hopping exercises aimed at comparing the selectivity fingerprints of differently substituted pyridazinyl ether analogs. Its low molecular weight and limited rotatable bonds [1] make it an ideal reference point for assessing the impact of incremental substituent additions on target selectivity, as measured through panel screening [2].

Computational Chemistry and Virtual Screening Campaigns

With fully defined computed properties (XLogP, HBA count, rotatable bonds, TPSA) available through PubChem [1], the target compound is suitable for integration into virtual screening workflows and pharmacophore model generation. Its distinct hydrogen-bond acceptor topology (six acceptors) can be used to define pharmacophore queries that differentiate it from analogs in in silico screening, aiding prioritization of compounds for physical procurement [1][2].

Quote Request

Request a Quote for (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.